MC-VC-PAB-Azide

Description

Contextualization within Modern Antibody-Drug Conjugate (ADC) Research

Antibody-drug conjugates represent a rapidly evolving class of cancer therapeutics, with several ADCs having received regulatory approval and many more in clinical development. nih.govnih.gov The core concept of an ADC involves three main components: a monoclonal antibody that targets a specific antigen on the surface of tumor cells, a highly potent cytotoxic drug (payload), and a chemical linker that connects the two. nih.govglpbio.comdcchemicals.com The linker's role is paramount, as it must remain stable in systemic circulation to prevent premature release of the payload, and then efficiently release the drug upon reaching the target tumor cell. nih.govnih.gov

MC-VC-PAB-Azide is a linker system designed to meet these stringent requirements. It is a cleavable linker, meaning it is designed to be broken down under specific conditions found within the tumor microenvironment or inside the cancer cell. glpbio.comdcchemicals.com This targeted release mechanism is a cornerstone of modern ADC design, aiming to maximize the therapeutic window of the cytotoxic agent. The "MC-VC-PAB" portion of the molecule represents a well-established and clinically validated linker technology, while the "Azide" functionality introduces a versatile handle for advanced bioconjugation strategies, such as click chemistry. nih.govbiochempeg.com This combination allows for the precise and stable attachment of a payload to an antibody, making it a valuable tool in the development of next-generation ADCs. nih.gov

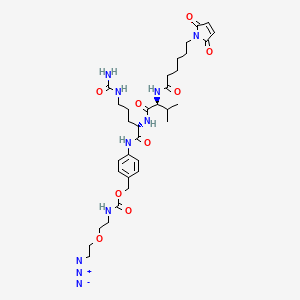

The structure of MC-VC-PAB-Azide is a composite of several key functional units:

MC (Maleimidocaproyl): This group provides a reactive maleimide (B117702) moiety that readily forms a stable covalent bond with thiol groups, typically from cysteine residues on the antibody. nih.govaacrjournals.org The caproyl spacer helps to distance the payload from the antibody, which can be important for reducing steric hindrance and maintaining the antibody's binding affinity. wpi.edu

VC (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. nih.goviris-biotech.de This enzymatic cleavage is a key mechanism for intracellular drug release.

PAB (p-aminobenzyl): This unit acts as a self-immolative spacer. nih.govmdpi.com Once the valine-citrulline linker is cleaved by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active drug. wpi.eduiris-biotech.de

Azide (B81097) (N3): The terminal azide group is a bioorthogonal chemical handle. It does not react with biological molecules but can be specifically and efficiently coupled to other molecules containing a complementary functional group, such as an alkyne, through "click chemistry" reactions. nih.govaxispharm.com

| Component | Function |

| MC (Maleimidocaproyl) | Cysteine-reactive group for antibody conjugation |

| VC (Valine-Citrulline) | Protease-cleavable dipeptide for intracellular drug release |

| PAB (p-aminobenzyl) | Self-immolative spacer for efficient payload liberation |

| Azide (N3) | Bioorthogonal handle for click chemistry applications |

Fundamental Role of Cleavable Linker Technologies in Targeted Delivery Systems

Cleavable linkers are a critical component in the design of many successful ADCs, offering a mechanism for controlled drug release at the target site. biochempeg.comaxispharm.com Unlike non-cleavable linkers, which require the complete degradation of the antibody to release the drug, cleavable linkers are designed to be broken by specific triggers present in the tumor microenvironment or within the cancer cell. biochempeg.com This targeted release can lead to a more potent therapeutic effect and potentially a wider therapeutic index. biotechinformers.com

There are several strategies for designing cleavable linkers, each exploiting different physiological conditions:

Protease-Sensitive Linkers: These linkers, such as the valine-citrulline (VC) dipeptide found in MC-VC-PAB-Azide, are designed to be substrates for proteases that are highly active in the lysosomal compartments of tumor cells. nih.goviris-biotech.de The stability of these peptide-based linkers in systemic circulation, combined with their rapid cleavage inside the target cell, makes them a widely used approach in ADC development. nih.gov

pH-Sensitive Linkers: These linkers utilize the acidic environment of endosomes and lysosomes (pH 5.0-6.5) compared to the physiological pH of blood (pH 7.4). nih.govbiotechinformers.com Acid-labile linkers, such as those containing a hydrazone bond, are stable at neutral pH but hydrolyze and release the payload in the acidic intracellular compartments. nih.gov

Reducible Linkers: These linkers contain a disulfide bond that can be cleaved by the high concentration of reducing agents, such as glutathione, found inside cells compared to the extracellular environment. nih.govbiotechinformers.com This differential in reducing potential provides a mechanism for intracellular drug release.

The choice of a cleavable linker strategy depends on various factors, including the nature of the target antigen, the internalization pathway of the ADC, and the chemical properties of the payload. proteogenix.science The valine-citrulline linker has been particularly successful and is a component of several approved ADCs, demonstrating its clinical utility. nih.goviris-biotech.de The design of cleavable linkers is an active area of research, with ongoing efforts to develop novel linker technologies with improved stability, solubility, and release kinetics. proteogenix.science

| Linker Type | Cleavage Mechanism | Cellular Location of Release |

| Protease-Sensitive (e.g., Val-Cit) | Enzymatic cleavage by proteases (e.g., Cathepsin B) | Lysosome |

| pH-Sensitive (e.g., Hydrazone) | Acid-catalyzed hydrolysis | Endosome/Lysosome |

| Reducible (e.g., Disulfide) | Reduction by intracellular glutathione | Cytosol |

Significance of Azide Functionality in Bioorthogonal Reaction Methodologies

The azide group is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govkinxcdn.com Azides are small, stable in physiological conditions, and generally unreactive with biological molecules, making them an ideal chemical reporter or handle for bioconjugation. nih.govacs.org

The most prominent bioorthogonal reaction involving azides is the "click chemistry" family of reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). biochempeg.comaxispharm.comadcreview.com These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them well-suited for modifying complex biomolecules like antibodies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. axispharm.com While highly efficient, the potential toxicity of the copper catalyst can be a concern for in vivo applications. adcreview.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne that reacts rapidly with an azide. adcreview.comacs.org This copper-free click chemistry is highly biocompatible and has become a powerful tool for in vivo labeling and bioconjugation. acs.org

In the context of MC-VC-PAB-Azide, the terminal azide group provides a versatile platform for attaching a wide range of molecules, including cytotoxic payloads, imaging agents, or other functional moieties. This allows for a modular approach to ADC construction, where the antibody-linker conjugate can be prepared separately and then "clicked" to the desired payload. biochempeg.com This methodology offers greater control over the conjugation process and can facilitate the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). nih.govbiochempeg.com The ability to use bioorthogonal chemistry for payload attachment is a significant advancement in ADC technology, enabling the development of novel and more sophisticated targeted therapies.

| Reaction | Key Features |

| Staudinger Ligation | Reaction between an azide and a phosphine to form an amide bond. One of the earliest bioorthogonal reactions, but with slower kinetics. nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I). axispharm.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free reaction between an azide and a strained cyclooctyne, highly biocompatible for in vivo applications. acs.org |

Properties

Molecular Formula |

C33H48N10O9 |

|---|---|

Molecular Weight |

728.8 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-(2-azidoethoxy)ethyl]carbamate |

InChI |

InChI=1S/C33H48N10O9/c1-22(2)29(41-26(44)8-4-3-5-18-43-27(45)13-14-28(43)46)31(48)40-25(7-6-15-36-32(34)49)30(47)39-24-11-9-23(10-12-24)21-52-33(50)37-16-19-51-20-17-38-42-35/h9-14,22,25,29H,3-8,15-21H2,1-2H3,(H,37,50)(H,39,47)(H,40,48)(H,41,44)(H3,34,36,49)/t25-,29-/m0/s1 |

InChI Key |

JHWPYSXSHDOPHL-SVEHJYQDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Structural Components and Design Principles of Mc Vc Pab Azide

Maleimidocaproyl (MC) Moiety: Contribution to Antibody Conjugation

The Maleimidocaproyl (MC) moiety serves as the primary conjugation handle, enabling the covalent attachment of the linker-payload system to the antibody. This group is a derivative of maleimide (B117702), which readily reacts with sulfhydryl groups (thiols) present on cysteine residues of antibodies. This reaction forms a stable thioether bond, a common and robust method for antibody conjugation in ADC development rsc.orgmdpi.comnih.govnih.gov. The MC group is often attached to the N-terminus of the antibody's heavy or light chains or to engineered cysteine residues to ensure site-specific conjugation, leading to more homogeneous ADCs with controlled drug-to-antibody ratios (DAR) nih.govacs.org. The maleimide moiety's reactivity is well-established, facilitating efficient conjugation under mild conditions, typically in aqueous environments at physiological pH rsc.orgnih.gov.

Para-Aminobenzyloxycarbonyl (PAB) Spacer: Self-Immolative Release Mechanism

Following the enzymatic cleavage of the VC dipeptide, the Para-Aminobenzyloxycarbonyl (PAB) spacer initiates a self-immolative cascade. The PAB unit acts as an electronic cascade spacer, undergoing a 1,6-elimination reaction upon cleavage of the adjacent peptide bond biomolther.orggoogle.comresearchgate.netnih.govpsu.edumdpi.com. This self-immolating mechanism is crucial for the efficient and traceless release of the cytotoxic drug. Upon activation, the PAB spacer fragments, typically releasing carbon dioxide and an imine intermediate, which further decomposes to yield the free, unmodified drug biomolther.orggoogle.comresearchgate.netpsu.edu. This process ensures that the released payload is in its active form and can exert its cytotoxic effect. The PAB spacer's design contributes significantly to the linker's stability in circulation and its controlled release kinetics intracellularly google.comresearchgate.netmdpi.com.

Rational Design Principles for Systemic Stability and Intracellular Release Kinetics

The overarching design principles of MC-VC-PAB-Azide focus on achieving a delicate balance between systemic stability and controlled intracellular release. The MC moiety ensures stable conjugation to the antibody, while the VC dipeptide provides a specific target for lysosomal proteases like cathepsin B, ensuring payload release is triggered by cellular internalization broadpharm.combiochempeg.combiomolther.org. The PAB spacer then facilitates the efficient, self-immolative release of the active drug biomolther.orggoogle.comresearchgate.netnih.govmdpi.com. This multi-component design ensures that the linker remains intact in the bloodstream, preventing premature drug release and associated systemic toxicity mdpi.combroadpharm.combiochempeg.com. Upon internalization into target cells, the intracellular environment, particularly the enzymatic machinery within lysosomes, cleaves the VC dipeptide, initiating the cascade for payload liberation broadpharm.combiochempeg.combiomolther.org. The azide (B81097) group adds a layer of modularity for potential further chemical modifications. This rational design ensures that the drug is delivered precisely where it is needed, maximizing therapeutic efficacy while minimizing collateral damage to healthy tissues.

Synthetic Methodologies and Chemical Derivatization of Mc Vc Pab Azide

Chemical Synthesis Pathways for MC-VC-PAB Scaffolds

The construction of the core MC-VC-PAB scaffold is a well-established process in medicinal chemistry, typically involving peptide coupling techniques. The synthesis is generally linear and sequential, starting with the C-terminal amino acid and progressing towards the N-terminal maleimide (B117702) group.

A common pathway begins with the protection of L-citrulline, often using a fluorenylmethyloxycarbonyl (Fmoc) group. This protected citrulline is then reacted with p-aminobenzyl alcohol (PABOH) to form the Cit-PAB amide bond google.com. Following the successful coupling, the Fmoc protecting group is removed, and the resulting amine is coupled with Fmoc-protected L-valine. This sequence of deprotection and coupling is repeated to build the dipeptide backbone rsc.org.

The final steps involve the introduction of the maleimidocaproyl (MC) group and the activation of the PAB alcohol for subsequent payload attachment. The MC group provides a reactive handle for conjugation to thiol groups, such as those on cysteine residues of an antibody nih.gov. The PAB alcohol is often converted to a more reactive functional group, like a p-nitrophenyl (PNP) carbonate, creating a versatile intermediate known as Mc-Val-Cit-PABC-PNP medchemexpress.comcaymanchem.comabmole.com. This activated linker is then ready for reaction with a payload containing a nucleophilic group, or for further modification to introduce the azide (B81097).

Table 1: Key Intermediates in MC-VC-PAB Scaffold Synthesis

| Intermediate Compound | Role in Synthesis |

|---|---|

| Fmoc-L-Citrulline | Protected amino acid for initial coupling with PABOH google.com. |

| Fmoc-Val-Cit-PAB | Dipeptide-PAB intermediate after sequential coupling. |

| MC-VC-PAB | The complete scaffold prior to activation or azide functionalization herbmedpharmacol.com. |

Strategies for Azide Moiety Integration into the Linker Backbone

The integration of an azide group onto the MC-VC-PAB backbone transforms it into a versatile tool for "click chemistry," a set of bioorthogonal reactions that enable efficient and specific conjugation. The azide serves as a chemical handle for reaction with alkyne-modified molecules, most commonly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) enamine.netmedchemexpress.comnih.govnih.gov.

There are several strategies for incorporating the azide moiety:

Modification of a Pre-formed Scaffold: A common method involves synthesizing the MC-VC-PAB linker first and then introducing the azide. For example, an azido-containing acid, such as 4-azidobenzoic acid, can be activated (e.g., as an N-hydroxysuccinimide ester) and then reacted with the amine group of a payload or another part of the linker structure before final assembly rsc.org. This allows for modular assembly where the azide component is added in a late-stage step.

Building from Azide-Containing Precursors: An alternative approach is to use building blocks that already contain the azide group. For instance, a derivative of p-aminobenzyl alcohol could be functionalized with an azide-containing tail before its incorporation into the linker synthesis. This ensures the azide is positioned at a specific, predetermined site on the linker.

Post-conjugation Modification: In some cases, a payload is first attached to the MC-VC-PAB linker, and the resulting drug-linker conjugate is then modified to introduce an azide group. This strategy might be employed to add a secondary functionality to the conjugate.

Derivatization Approaches for Diverse Payload Conjugation

The primary purpose of the azide group on the MC-VC-PAB-Azide linker is to facilitate the conjugation of diverse payloads through click chemistry. This approach offers significant advantages over traditional conjugation methods, including high yields, specificity, and the ability to perform the reaction in complex biological environments enamine.netresearchgate.net.

The azide acts as a "bioorthogonal handle," meaning it does not react with native biological functional groups. It selectively reacts with a complementary handle, typically a terminal alkyne or a strained cyclooctyne, which is pre-installed on the payload molecule nih.gov.

Key Derivatization Reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves coupling the azide-functionalized linker with a payload containing a terminal alkyne in the presence of a copper(I) catalyst. The reaction forms a stable triazole ring, covalently linking the two components researchgate.net. This method is widely used for creating complex bioconjugates enamine.net.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the payload medchemexpress.comnih.govnih.gov. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group, forming the triazole linkage without the need for a metal catalyst nih.gov. This makes SPAAC particularly suitable for applications involving live cells or sensitive biological systems.

These click chemistry approaches allow for a modular "plug-and-play" system. A single batch of MC-VC-PAB-Azide linker can be conjugated to a wide library of alkyne-modified payloads, including cytotoxic agents, fluorescent dyes, or imaging agents, to rapidly generate a diverse set of targeted conjugates nih.govmedchemexpress.comglpbio.com. This modularity is highly advantageous for screening and developing new antibody-drug conjugates with different mechanisms of action nih.gov.

Table 2: Comparison of Azide-Based Conjugation Chemistries

| Reaction Type | Key Features | Advantages | Considerations |

|---|---|---|---|

| CuAAC | Requires terminal alkyne and Copper(I) catalyst. | High reaction rates, excellent yields, forms stable 1,4-disubstituted triazole researchgate.net. | Potential for copper toxicity in biological systems researchgate.net. |

| SPAAC | Requires strained cyclooctyne (e.g., DBCO, BCN). | Copper-free, bioorthogonal, fast kinetics medchemexpress.comnih.gov. | Strained alkynes can be more complex to synthesize and may have higher hydrophobicity nih.gov. |

Advanced Synthetic Techniques and Optimization in Linker Production

The production of complex linkers like MC-VC-PAB-Azide on a larger scale requires robust and optimized synthetic protocols to ensure high purity and yield. Researchers continuously seek to improve upon standard solution-phase synthesis.

One area of advancement is the development of non-chromatographic purification methods. Traditional purification by HPLC can be expensive and time-consuming, especially at scale. Alternative methods, such as aqueous work-up and precipitation procedures, have been developed to isolate drug-linker constructs like MC-VC-PAB-MMAE with high purity (e.g., 65% yield) without the need for sophisticated equipment herbmedpharmacol.com. Such methods simplify the manufacturing process significantly.

Optimization of reaction conditions is another critical aspect. This includes fine-tuning parameters such as the choice of solvents (e.g., DMF), bases (e.g., DIPEA), and coupling reagents to maximize the efficiency of each step in the synthesis herbmedpharmacol.com. For azide incorporation, optimizing the equivalents of reagents like sodium azide and the solvent system (e.g., using methanol) can lead to significantly improved yields researchgate.net.

Furthermore, the development of hydrophilic linkers is an ongoing effort to improve the pharmacokinetic properties of ADCs. The standard MC-VC-PAB moiety is relatively hydrophobic, which can lead to aggregation, especially with high drug-to-antibody ratios (DAR) rsc.orgnih.gov. Advanced techniques focus on incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) units, into the linker backbone alongside the azide functionality (e.g., Azido-PEG4-Val-Cit-PAB-MMAE) to enhance solubility and in vivo performance glpbio.com. These advanced designs aim to produce more homogeneous and stable ADCs with better therapeutic profiles nih.gov.

Bioconjugation Strategies Employing Mc Vc Pab Azide

Azide-Alkyne Click Chemistry Applications in Bioconjugation

The azide (B81097) group on MC-VC-PAB-Azide serves as a highly versatile handle for conjugation, primarily through azide-alkyne cycloaddition reactions. These reactions are characterized by their remarkable specificity, high yields, mild reaction conditions, and the formation of stable linkages, making them ideal for modifying sensitive biomolecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with MC-VC-PAB-Azide

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. In this reaction, the azide moiety of MC-VC-PAB-Azide reacts with a terminal alkyne in the presence of a copper(I) catalyst, forming a stable 1,2,3-triazole ring. This process is highly efficient, with reaction rates that are orders of magnitude faster than many traditional conjugation chemistries. Research has demonstrated that CuAAC can proceed with near-quantitative yields, even at low reactant concentrations and under physiological conditions (pH 7.4, aqueous buffers). The stability of the resulting triazole linkage ensures the integrity of the conjugate. For MC-VC-PAB-Azide, this means it can be reliably attached to proteins, peptides, or nucleic acids that have been engineered or modified to bear alkyne functionalities. The mild conditions are crucial for preserving the biological activity of the target biomolecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with MC-VC-PAB-Azide

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a significant advantage by eliminating the need for a metal catalyst, such as copper. This is achieved by employing strained alkynes, most commonly cyclooctynes (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN), which are highly reactive towards azides without catalysis. When MC-VC-PAB-Azide is reacted with a protein or other biomolecule functionalized with a strained alkyne, the conjugation occurs rapidly and efficiently under physiological conditions. The absence of a metal catalyst is particularly beneficial when conjugating to biological entities that are sensitive to metal ions, such as live cells or delicate protein structures, as it mitigates potential toxicity or interference. The reaction proceeds via a [3+2] cycloaddition, forming a stable triazole ring, similar to CuAAC, but without the associated copper-related side effects.

Site-Specific Protein Conjugation Methodologies Utilizing the Azide Handle

The utility of MC-VC-PAB-Azide in bioconjugation is significantly enhanced by methodologies that enable site-specific attachment to proteins. These approaches ensure homogeneity in the resulting conjugates, which is critical for applications like antibody-drug conjugates (ADCs) where consistent drug-to-antibody ratios (DAR) and defined conjugation sites are paramount for efficacy and safety. The "azide handle" refers to the azide group present on MC-VC-PAB-Azide, meaning the protein must be functionalized with a complementary group, typically an alkyne, to facilitate the click reaction.

Genetic Engineering for Azide-Incorporating Antibodies and Proteins

Genetic engineering techniques allow for the precise incorporation of unnatural amino acids (UAAs) into proteins during their biosynthesis. By co-expressing the protein of interest along with a specific tRNA synthetase/tRNA pair that recognizes UAAs bearing an alkyne moiety, specific sites within the antibody or protein sequence can be engineered to contain these alkyne handles. For instance, incorporating UAAs such as propargylglycine (B1618536) (Prg) or azidohomoalanine (Aha) (though Aha requires subsequent modification if the protein is to react with an azide) allows for the targeted introduction of alkyne functionalities. Once these alkyne-modified proteins are produced, MC-VC-PAB-Azide can be readily conjugated to these specific sites via CuAAC or SPAAC. This method offers unparalleled control over the conjugation site, leading to homogeneous populations of conjugates with defined properties.

Chemo-Enzymatic Tagging Approaches for Site-Specific Azide Functionalization

Chemo-enzymatic strategies leverage the high specificity of enzymes to introduce functional handles onto proteins. Enzymes such as sortases, transglutaminases, or glycosyltransferases can be employed to ligate specific peptide tags or small molecules to defined sites on a protein. For conjugation with MC-VC-PAB-Azide, these enzymes can be engineered or utilized to attach alkyne-containing tags to specific amino acid residues (e.g., lysine (B10760008), N-terminus, C-terminus) or specific sequence motifs within a protein. For example, a sortase enzyme could ligate an alkyne-functionalized peptide to the C-terminus of an antibody. Subsequently, MC-VC-PAB-Azide can react with these site-specifically installed alkyne tags. This approach provides an alternative to genetic engineering, offering flexibility and efficiency in preparing proteins for conjugation with azide-containing linkers like MC-VC-PAB-Azide.

Comparative Analysis with Conventional Bioconjugation Chemistries (e.g., Maleimide-Thiol Conjugation)

The advent of click chemistry, exemplified by the use of MC-VC-PAB-Azide, offers distinct advantages over more traditional bioconjugation methods, such as maleimide-thiol chemistry. While maleimide-thiol conjugation has been a workhorse in the field, click chemistry provides superior selectivity and efficiency.

Maleimide-thiol conjugation relies on the reaction between a maleimide (B117702) group and a free thiol (cysteine residue) on a protein. While effective, this method can suffer from several drawbacks. Thiols are susceptible to oxidation, forming disulfide bonds, and maleimides can undergo hydrolysis or react with other nucleophilic groups (e.g., lysine residues, histidine residues) present on the protein, leading to heterogeneous conjugates and potential loss of activity. Furthermore, the presence of free thiols in a protein can be variable, often requiring reduction of disulfide bonds to expose reactive thiols, which can be a harsh process.

In contrast, the azide-alkyne click chemistry employed by MC-VC-PAB-Azide offers higher orthogonality and specificity. The azide and alkyne functional groups are generally absent in biological systems, meaning that conjugation occurs only between the specifically introduced functional handles. This leads to cleaner reactions with minimal side products and highly homogeneous conjugates. The triazole linkage formed is also exceptionally stable, resistant to hydrolysis and enzymatic degradation, which is crucial for long-term conjugate stability. While CuAAC requires a copper catalyst, which can sometimes be cytotoxic, SPAAC circumvents this issue entirely. The ability to achieve site-specific conjugation through genetic engineering or chemo-enzymatic methods further elevates the utility of MC-VC-PAB-Azide compared to the more random or less controlled conjugation often seen with maleimide-thiol approaches, particularly when targeting specific cysteine residues.

Compound List

MC-VC-PAB-Azide

Azide

Alkyne

Triazole

Copper

Maleimide

Thiol

Cyclooctyne

Para-aminobenzyl (PAB)

Valine-Citrulline (VC)

Mechanistic Investigations of Mc Vc Pab Azide Cleavage and Intracellular Payload Release

Proteolytic Cleavage Mechanism of the Valine-Citrulline (VC) Dipeptide

The Valine-Citrulline (VC) dipeptide sequence serves as a critical recognition motif for intracellular proteases. Its presence within the linker is designed to leverage the enzymatic machinery of target cells, particularly those found in the lysosomal compartment.

Role of Lysosomal Proteases, Particularly Cathepsin B, in Cleavage

Lysosomal proteases, a class of enzymes abundant in the acidic environment of lysosomes, are primarily responsible for cleaving the VC dipeptide. Cathepsin B, a cysteine protease, has been identified as a key enzyme in this process, recognizing and cleaving the peptide bond between citrulline and the subsequent linker component. biochempeg.comtcichemicals.combroadpharm.comresearchgate.netadcreview.comnih.govnih.govresearchgate.netnih.govmdpi.com

While Cathepsin B is considered the primary enzyme, research indicates that other cathepsins, such as Cathepsin S, Cathepsin L, and Cathepsin F, can also contribute to the cleavage of VC-based linkers. nih.gov The cleavage typically occurs at the amide bond linking the citrulline residue to the para-aminobenzyloxycarbonyl (PAB) spacer. tcichemicals.comnih.govnih.gov In some ADC designs, a maleimidocaproyl (mc) spacer is positioned upstream of the VC dipeptide to provide adequate spatial separation, facilitating Cathepsin B's access and recognition of the dipeptide substrate. researchgate.netnih.govresearchgate.net

Comparative studies have highlighted the differential susceptibility of linker designs to enzymatic inhibition. For instance, drug release from cBu-Cit-containing linkers was significantly suppressed (over 75%) by a Cathepsin B inhibitor, whereas traditional Val-Cit-containing linkers showed greater resistance to single-protease inhibitors, with less than 15% suppression observed. nih.gov Despite the prominent role of Cathepsin B, studies have also shown that suppression of Cathepsin B alone may not entirely abolish linker cleavage, suggesting the involvement of other cysteine cathepsins in the process. researchgate.net

Spontaneous Self-Immolation of the Para-Aminobenzyloxycarbonyl (PAB) Spacer

Following the proteolytic cleavage of the VC dipeptide, the PAB spacer undergoes a spontaneous self-immolative reaction. This process is triggered by the exposure of a reactive amine group, which initiates a cascade of intramolecular reactions. google.comotago.ac.nzresearchgate.netbroadpharm.comnih.govnih.govaacrjournals.orgmdpi.com

Influence of Linker Architecture on Intracellular Drug Release Kinetics and Efficacy

Variations in the dipeptide sequence, such as the substitution of Val-Cit with other dipeptides like Val-Ala or Phe-Lys, can alter the linker's susceptibility to different lysosomal enzymes, thereby modulating release rates. mdpi.comresearchgate.netnih.gov The incorporation of polyethylene (B3416737) glycol (PEG) spacers, for example, can enhance linker hydrophilicity, reduce aggregation, and shield the linker from premature proteolytic degradation in circulation, which in turn affects the kinetics of release within the target cell. adcreview.comaacrjournals.org

Optimizing the linker architecture requires balancing ADC stability in the bloodstream with efficient and timely payload release within the tumor cell. nih.gov The efficiency of payload release, often measured by the intracellular concentration of the active drug, is directly correlated with the ADC's cytotoxic potency. For example, some studies have reported intracellular concentrations exceeding 5×106 drug molecules per cell after 24 hours for ADCs utilizing cleavable linkers. researchgate.net

Strategies for Enhancing Extracellular Stability and Mitigating Premature Payload Release

A critical aspect of linker design is ensuring stability in the systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity. biochempeg.combroadpharm.comotago.ac.nzresearchgate.netnih.govadcreview.comresearchgate.net

The Valine-Citrulline-Para-aminobenzyloxycarbonyl (VC-PAB) linker system is generally recognized for its good plasma stability, attributed in part to the presence of serum protease inhibitors. biochempeg.comtcichemicals.commdpi.com However, premature cleavage can still occur, particularly due to non-specific enzymatic activity in the extracellular environment. researchgate.net Strategies to enhance extracellular stability include the use of PEG spacers, which can shield the linker from proteolytic degradation. adcreview.com Furthermore, modifications to the linker's chemical structure or the incorporation of specific chemical groups can improve resistance to enzymatic cleavage. adcreview.comresearchgate.net

The PAB spacer itself contributes to the linker's stability until it is activated by the preceding cleavage event. mdpi.com Premature linker cleavage in the extracellular matrix is a significant concern as it is often associated with off-target toxicity. researchgate.net Therefore, linker designs aim to maintain integrity in the bloodstream while facilitating rapid and specific cleavage only upon internalization into target cells.

Advanced Research Applications of Mc Vc Pab Azide in Chemical Biology

Development of Next-Generation Antibody-Drug Conjugates (ADCs) with Enhanced Properties

A significant challenge in ADC development has been the heterogeneity of the final product. nih.gov Traditional conjugation methods, which target native lysine (B10760008) or cysteine residues on the antibody, result in a mixture of ADC species with varying drug-to-antibody ratios (DARs) and different conjugation sites. acs.org This heterogeneity can lead to inconsistent pharmacological properties.

MC-VC-PAB-Azide is instrumental in overcoming this challenge by enabling site-specific conjugation. nih.gov The terminal azide (B81097) group allows for the use of bioorthogonal click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). evitachem.comnih.gov By genetically engineering an antibody to contain an unnatural amino acid with an alkyne group at a specific location, the azide-bearing linker-payload can be "clicked" on with high precision. nih.gov This process yields a homogeneous population of ADCs, where each antibody is attached to a predetermined number of drug molecules at a defined site. nih.govcore.ac.uk The result is an ADC with a specific DAR (e.g., 2 or 4), leading to improved pharmacokinetics, a better safety profile, and a more predictable therapeutic index. researchgate.netnih.gov

The versatility of the MC-VC-PAB linker system, particularly when functionalized with an azide group, allows for its conjugation to a wide array of molecular payloads, extending beyond traditional cytotoxic agents.

Cytotoxic Payloads: The linker has been successfully used to attach various highly potent cytotoxic drugs to antibodies. These payloads act through different mechanisms to induce cancer cell death. Notable examples include microtubule inhibitors, DNA-damaging agents, and RNA polymerase inhibitors. The targeted delivery via the ADC mechanism allows these potent molecules to be used safely, whereas they would be too toxic for systemic administration on their own. wuxiapptec.com

| Payload Class | Specific Example | Mechanism of Action |

|---|---|---|

| Auristatins | Monomethyl Auristatin E (MMAE) | Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov |

| Anthracyclines | PNU-159682 (Metabolite of Nemorubicin) | Acts as a potent DNA intercalator. wuxiapptec.com |

| Rifamycins | Rifalogue | Inhibits bacterial RNA polymerase; adapted for targeted anti-bacterial therapy. nih.gov |

| Amanitins | α-Amanitin | A potent inhibitor of RNA polymerase II, effective against both dividing and dormant cells. wuxiapptec.com |

Non-Cytotoxic Payloads: The field of ADCs is expanding to include payloads that modulate biological pathways without causing direct cell death. nih.govresearchgate.net This innovative approach aims to stimulate a patient's own immune system to fight cancer or to treat non-oncological diseases. onclive.comadcreview.com The precise conjugation enabled by MC-VC-PAB-Azide makes it an ideal candidate for developing these novel therapeutics. Examples of non-cytotoxic payload classes include:

Immune-stimulating agents: Toll-like receptor (TLR) agonists can be delivered to the tumor microenvironment to activate an innate immune response. onclive.comadcreview.com

Glucocorticoid Receptor Modulators (GRMs): These can be targeted to specific tissues to treat inflammatory and autoimmune diseases with reduced systemic side effects. nih.govadcreview.com

Application in Molecular Probes and Imaging Agents for Biological Systems

The azide functionality of MC-VC-PAB-Azide makes it a valuable component for constructing molecular probes and imaging agents. mdpi.com Molecular imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) rely on probes that can selectively accumulate in tissues of interest to provide contrast. nih.govmdpi.com

The linker acts as a modular scaffold. A targeting moiety (like an antibody or a small molecule) can be attached at one end, while the azide group at the other end is used to click on a reporter molecule. This reporter can be a fluorophore for optical imaging, a radioactive isotope for PET imaging, or a contrast agent for MRI. acs.org This modular approach, facilitated by the robust azide-alkyne cycloaddition reaction, simplifies the synthesis of complex imaging agents and allows for the systematic evaluation of different targeting and reporting components. mdpi.com

Utility in Biosensor and Diagnostic Tool Development

Biosensors are analytical devices that combine a biological recognition element (bioreceptor), such as an antibody, with a signal transducer to detect a specific analyte. nih.gov The development of highly sensitive and specific biosensors is crucial for early disease diagnosis and monitoring. mdpi.com

MC-VC-PAB-Azide can be employed to precisely functionalize the bioreceptor component. For instance, an antibody can be conjugated to a reporter enzyme or a fluorescent dye using the azide linker. This labeled antibody can then be used in various diagnostic formats, such as enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based biosensors. The site-specific nature of the conjugation ensures that the antibody's antigen-binding site remains unobstructed, preserving its recognition capabilities and enhancing the reliability and sensitivity of the diagnostic tool. nih.gov

Role in Investigating Protein Interactions and Modifications through Bioconjugation

Understanding protein interactions and post-translational modifications is fundamental to cell biology. Bioconjugation provides a powerful set of tools to probe these processes. nih.gov The ability to attach a specific chemical handle to a protein of interest without disrupting its function is critical for these studies. acs.org

MC-VC-PAB-Azide serves as such a tool. It can be used to introduce an azide group onto a specific protein, which can then be used to attach various probes via click chemistry. acs.org For example, a fluorophore can be attached to track the protein's localization within a cell, or a biotin (B1667282) tag can be added to isolate the protein and its binding partners for subsequent analysis by mass spectrometry. This allows researchers to map protein-protein interaction networks and gain deeper insights into cellular signaling pathways. nih.gov

Future Perspectives and Emerging Trends in Mc Vc Pab Azide Research

Innovations in Cleavable Linker Design and Functionalization

The valine-citrulline (Val-Cit) dipeptide, while effective, has known limitations, including hydrophobicity-induced aggregation and potential for premature cleavage by enzymes other than its target, cathepsin B. chemexpress.comnih.gov Current research is focused on refining this core structure to improve selectivity, stability, and physicochemical properties.

One major area of innovation involves modifying the peptide sequence. Researchers have explored substituting Val-Cit with sequences like valine-alanine (Val-Ala) to enhance hydrophilicity and stability. nih.gov Another approach is the development of peptidomimetic linkers, such as those incorporating a cyclobutane-1,1-dicarboxamide (cBu) structure. nih.gov These novel linkers exhibit greater selectivity for cathepsin B, reducing the potential for off-target cleavage and associated toxicities. nih.govmdpi.com

Further functionalization includes the incorporation of hydrophilic components like phosphate or pyrophosphate groups to mitigate the aggregation potential of ADCs with lipophilic payloads. nih.govnih.gov These modifications address the critical challenge of maintaining ADC solubility and stability in circulation. adcreview.comdrugtargetreview.com

| Linker Type | Key Innovation | Primary Advantage(s) | Reference(s) |

|---|---|---|---|

| Val-Ala Linker | Amino acid substitution | Improved hydrophilicity and stability compared to Val-Cit. | nih.gov |

| cBu-Cit Linker | Peptidomimetic design | Higher cleavage selectivity for Cathepsin B over other proteases. | nih.gov |

| Exolinker (e.g., EVC) | Repositioning of the cleavable peptide | Enhanced hydrophilicity, improved safety, allows higher DARs. | chemexpress.comnih.gov |

| Phosphate/Pyrophosphate Linker | Incorporation of charged hydrophilic groups | Increases solubility, mitigates aggregation with lipophilic payloads. | nih.govnih.gov |

Integration with Multi-Functional Bioconjugates and Targeted Therapies

The azide (B81097) group on the MC-VC-PAB-Azide linker is a critical functional handle that enables its integration into complex, multi-functional therapeutic platforms beyond the standard one-antibody, one-payload model. bohrium.com This versatility is key to developing next-generation targeted therapies that can overcome drug resistance and offer novel treatment modalities. researchgate.net

The azide allows for the attachment of not just cytotoxic payloads but a diverse range of molecules, including:

Dual-Payload Systems: Conjugating two different cytotoxic agents to a single antibody to address tumor heterogeneity and combat resistance mechanisms. researchgate.net

Antibody-Oligonucleotide Conjugates: Delivering therapeutic nucleic acids (like siRNA) for gene silencing in tandem with a cytotoxic drug.

Imaging and Theranostic Agents: Attaching diagnostic imaging agents alongside a therapeutic payload to monitor drug delivery and tumor response in real-time.

This modularity is central to the future of precision medicine, where therapies can be tailored to specific cancer biologies. targetedonc.com The ability to create bioconjugates with combined properties from each component is a rapidly advancing field, with the azide linker playing a crucial enabling role. bohrium.comhiyka.com

Advancements in Orthogonal Bioconjugation Methodologies Utilizing Azides

The terminal azide of MC-VC-PAB-Azide is not merely a point of attachment but a gateway to highly specific and efficient bioorthogonal chemistry. acs.org These reactions occur in complex biological environments without interfering with native biochemical processes. nih.gov The primary methodologies leveraging the azide group are "click chemistry" reactions.

The two main types are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yield reaction for creating stable triazole linkages. While highly efficient, the potential toxicity of the copper catalyst can be a concern for in vivo applications. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction uses a strained cyclooctyne to react with the azide. nih.gov SPAAC is highly biocompatible and has become the method of choice for conjugating molecules in living systems, ensuring the integrity of the biomolecules being linked. hiyka.comnih.gov

These advanced bioconjugation techniques provide precise control over the site of conjugation and the stoichiometry (DAR) of the final product. This leads to the production of more homogeneous ADCs, a critical factor for ensuring a consistent therapeutic index and predictable pharmacokinetics. nih.gov The specificity of azide-based chemistry is essential for building the sophisticated, multi-functional bioconjugates discussed previously. hiyka.comrsc.org

Computational and Rational Design Approaches for Linker Optimization and Predictability

The development of novel ADCs has traditionally relied on extensive and time-consuming experimental screening. patsnap.com However, the field is increasingly leveraging computational tools, including artificial intelligence (AI) and machine learning (ML), to rationally design and optimize linkers in silico. nih.govpharmafeatures.com

Computational approaches offer several advantages:

Accelerated Development: By simulating thousands of potential linker structures and their interactions with antibodies and payloads, computational models can rapidly identify the most promising candidates for experimental evaluation, significantly reducing development time and cost. nih.govpharmafeatures.comcomputabio.com

Structural Optimization: Physics-based molecular modeling provides 3D structural information that helps optimize the spatial arrangement of the linker-payload combination on the antibody. nih.gov This can minimize undesirable interactions that might impact the ADC's stability or efficacy. itn.pt

These computational technologies are transforming linker design from a trial-and-error process to a predictive, rational engineering discipline. patsnap.compharmafeatures.com By analyzing vast datasets, AI models can identify novel chemical features that lead to linkers with superior stability in circulation and highly specific payload release within the tumor microenvironment. patsnap.com

| Computational Approach | Application in Linker Design | Key Outcome | Reference(s) |

|---|---|---|---|

| Machine Learning / AI | Analyzes large datasets to identify patterns linking chemical structure to linker performance. | Prediction of plasma stability, enzymatic cleavability, and optimal hydrophobicity. | patsnap.compharmafeatures.com |

| Physics-Based Molecular Modeling | Simulates 3D structures of ADCs to assess intramolecular interactions. | Optimization of conjugation sites and linker conformation to prevent aggregation and ensure accessibility. | nih.gov |

| Kinetic Simulations | Models the chemical reactions involved in linker cleavage. | Prediction of drug release rates under different physiological conditions (e.g., lysosomal environment). | nih.gov |

Q & A

Q. What controls are essential when assessing off-target effects of MC-VC-PAB-Azide in cellular assays?

- Methodological Answer : Include:

- Negative Controls : Non-enzyme-sensitive linkers (e.g., PEG-based).

- Competitive Inhibitors : Co-treat with cathepsin B inhibitors (e.g., CA-074).

- Isotype Controls : Non-targeting conjugates (e.g., IgG isotype antibodies).

Quantify off-target uptake via flow cytometry or confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.